

Application Notes: High-Throughput Intracellular Calcium Assays Using **Fluo-8 AM**

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Compound of Interest

Compound Name: *Fluo-8 AM*

Cat. No.: *B3026470*

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Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. The measurement of intracellular Ca^{2+} dynamics is fundamental in drug discovery and biomedical research, particularly for screening compounds that modulate G-protein coupled receptors (GPCRs) and ion channels. **Fluo-8 AM** is a high-performance, visible light-excitabile fluorescent indicator for intracellular calcium. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell. Upon binding to Ca^{2+} , the fluorescence intensity of Fluo-8 increases by over 100-fold.

Compared to its predecessors like Fluo-3 AM and Fluo-4 AM, **Fluo-8 AM** offers significant advantages, including higher fluorescence signal intensity (approximately two times brighter than Fluo-4 AM and four times brighter than Fluo-3 AM) and improved cell loading efficiency at room temperature.^{[1][2][3]} These features make **Fluo-8 AM** an ideal probe for robust, high-throughput screening (HTS) of intracellular calcium mobilization in a 96-well plate format.

Principle of the Assay

The **Fluo-8 AM** assay is based on the detection of changes in fluorescence intensity that correlate with changes in intracellular calcium concentration. Non-fluorescent, cell-permeant **Fluo-8 AM** is loaded into cells and is converted by intracellular esterases into the fluorescent, Ca^{2+} -sensitive indicator Fluo-8. In the resting state, with low intracellular Ca^{2+} , Fluo-8 exhibits

minimal fluorescence. Upon stimulation by a compound of interest (e.g., a GPCR agonist), Ca^{2+} is released from intracellular stores, primarily the endoplasmic reticulum, or enters from the extracellular space. The binding of Ca^{2+} to Fluo-8 elicits a significant increase in its fluorescence emission, which can be measured over time using a fluorescence plate reader.

Key Experimental Parameters

Successful implementation of the **Fluo-8 AM** assay requires optimization of several key parameters. The following tables summarize critical quantitative data for setting up a 96-well plate reader assay.

Table 1: Reagent Preparation and Recommended Concentrations

Reagent	Stock Solution	Working Concentration	Key Considerations
Fluo-8 AM	2 to 5 mM in anhydrous DMSO[1][4]	2 to 10 μ M in assay buffer (4-5 μ M is commonly recommended)[1][4]	Prepare fresh or thaw single-use aliquots on the day of the experiment. Protect from light.[5]
Pluronic® F-127	10% or 20% solution in water or DMSO	0.02% to 0.04% in the final dye loading solution[6]	A non-ionic detergent used to aid the dispersion of the water-insoluble Fluo-8 AM in aqueous buffer. [1]
Probenecid	25 mM to 250 mM in aqueous buffer (may require NaOH for solubilization)[6]	1 to 2.5 mM in the final dye loading and/or assay buffer	An organic anion transporter inhibitor that reduces the leakage of the de-esterified Fluo-8 from the cells.[4][7]
Assay Buffer	e.g., 1X Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)	N/A	Buffer should be at pH 7.0-7.4 and may be supplemented with calcium and magnesium.

Table 2: Cell Seeding and Dye Loading Parameters for 96-Well Plates

Parameter	Recommendation	Notes
Plate Type	Black wall, clear bottom 96-well microplate	Minimizes well-to-well crosstalk and background fluorescence.[4]
Cell Type	Adherent or suspension cells expressing the target of interest	Optimal cell density should be determined empirically for each cell line.
Seeding Density (Adherent Cells)	40,000 to 80,000 cells/well in 100 μ L of culture medium[5]	Plate cells overnight to allow for attachment and recovery.
Dye Loading Volume	100 μ L/well	For a final volume of 200 μ L if added to existing media, or as the replacement volume.
Incubation Time	30 to 60 minutes[4]	Longer incubation may be necessary for some cell types, but should not exceed 2 hours. [8]
Incubation Temperature	Room Temperature or 37°C	Fluo-8 AM allows for flexible loading at room temperature, a key advantage for HTS workflows.[1][2]

Table 3: Plate Reader Settings

Parameter	Setting
Read Mode	Fluorescence Intensity, Kinetic Read
Excitation Wavelength	~490 nm[4]
Emission Wavelength	~525 nm[4]
Cutoff Filter	515 nm (if applicable)[4]
Reading Mode	Bottom read is often preferred for adherent cells.[4]
Automated Injection	Recommended for simultaneous compound addition and measurement.[4]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 Fluo-8 AM Stock Solution (2-5 mM)

- Briefly centrifuge the vial of **Fluo-8 AM** to collect the powder at the bottom.
- Add the appropriate volume of high-quality, anhydrous DMSO to prepare a 2 to 5 mM stock solution. For example, add 20 μ L of DMSO to a 50 μ g vial of Fluo-8 to make a stock solution of approximately 2.5 mM.[5]
- Vortex briefly to fully dissolve the powder.
- Aliquot into single-use tubes, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.[4]

1.2 Pluronic® F-127 Stock Solution (10%)

- Add 1 g of Pluronic® F-127 to 10 mL of deionized water.
- Heat to 37°C and mix until dissolved. This may take some time.
- Store at room temperature or 4°C.

1.3 Probenecid Stock Solution (250 mM)

- Dissolve 0.71 g of probenecid in 10 mL of 1 M NaOH.
- Adjust the pH to 7.4 with HCl.
- Store in aliquots at -20°C.

1.4 Assay Buffer (1X HHBS)

- Prepare 1X Hanks' Balanced Salt Solution.
- Add 20 mM HEPES buffer.
- Adjust pH to 7.4.
- Filter sterilize and store at 4°C.

Protocol 2: Standard Cell Loading and Assay (Medium Removal Method)

This protocol involves removing the cell culture medium before adding the dye-loading solution.

- **Cell Plating:** The day before the assay, seed adherent cells in a 96-well black wall, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.^[5] Incubate overnight at 37°C, 5% CO₂.
- **Prepare Dye-Loading Solution:** On the day of the assay, prepare the Fluo-8 dye-loading solution in assay buffer (e.g., HHBS). For a final in-well concentration of 4 µM **Fluo-8 AM**, 0.04% Pluronic F-127, and 1 mM Probenecid, mix the components accordingly. Note: The exact concentrations should be optimized for your specific cell line and assay conditions.
- **Dye Loading:**
 - Remove the growth medium from the wells.
 - Add 100 µL of the dye-loading solution to each well.^[4]

- Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[4]
- Wash Step (Optional but Recommended):
 - After incubation, gently remove the dye-loading solution.
 - Wash the cells once by adding 100-200 µL of assay buffer (containing probenecid, if used).
 - Remove the wash buffer and add a final 100 µL of assay buffer to each well. This step reduces extracellular fluorescence and background.[4]
- Compound Addition and Fluorescence Measurement:
 - Place the plate in a fluorescence plate reader equipped with an automated injection system.
 - Set the instrument parameters as detailed in Table 3.
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Inject the compound of interest (e.g., 20 µL of a 6X stock) into each well and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

Protocol 3: "No-Wash" Assay Protocol

This streamlined protocol is ideal for HTS applications as it minimizes handling steps.

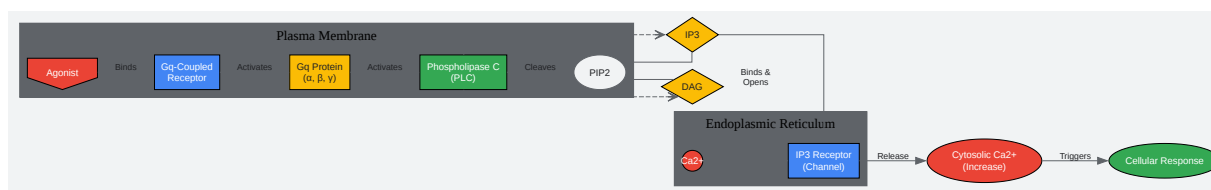
- Cell Plating: Follow Step 1 from Protocol 2.
- Prepare 2X Dye-Loading Solution: Prepare a 2X concentrated dye-loading solution in a buffer compatible with your cells and assay (e.g., HHBS). For example, to achieve a final concentration of 4 µM **Fluo-8 AM**, the 2X solution should contain 8 µM **Fluo-8 AM**.
- Dye Loading:
 - Add 100 µL of the 2X dye-loading solution directly to the 100 µL of cell culture medium already in the wells.[6]

- Incubate the plate for 60 minutes at 37°C or room temperature, protected from light.[8]
- Compound Addition and Fluorescence Measurement:
 - Proceed directly to Step 5 from Protocol 2. The total volume in the well will be higher, so adjust compound addition volume accordingly to achieve the desired final concentration.

Visualizations

GPCR-Mediated Calcium Signaling Pathway

The following diagram illustrates a common pathway for intracellular calcium release initiated by the activation of a Gq-coupled GPCR.

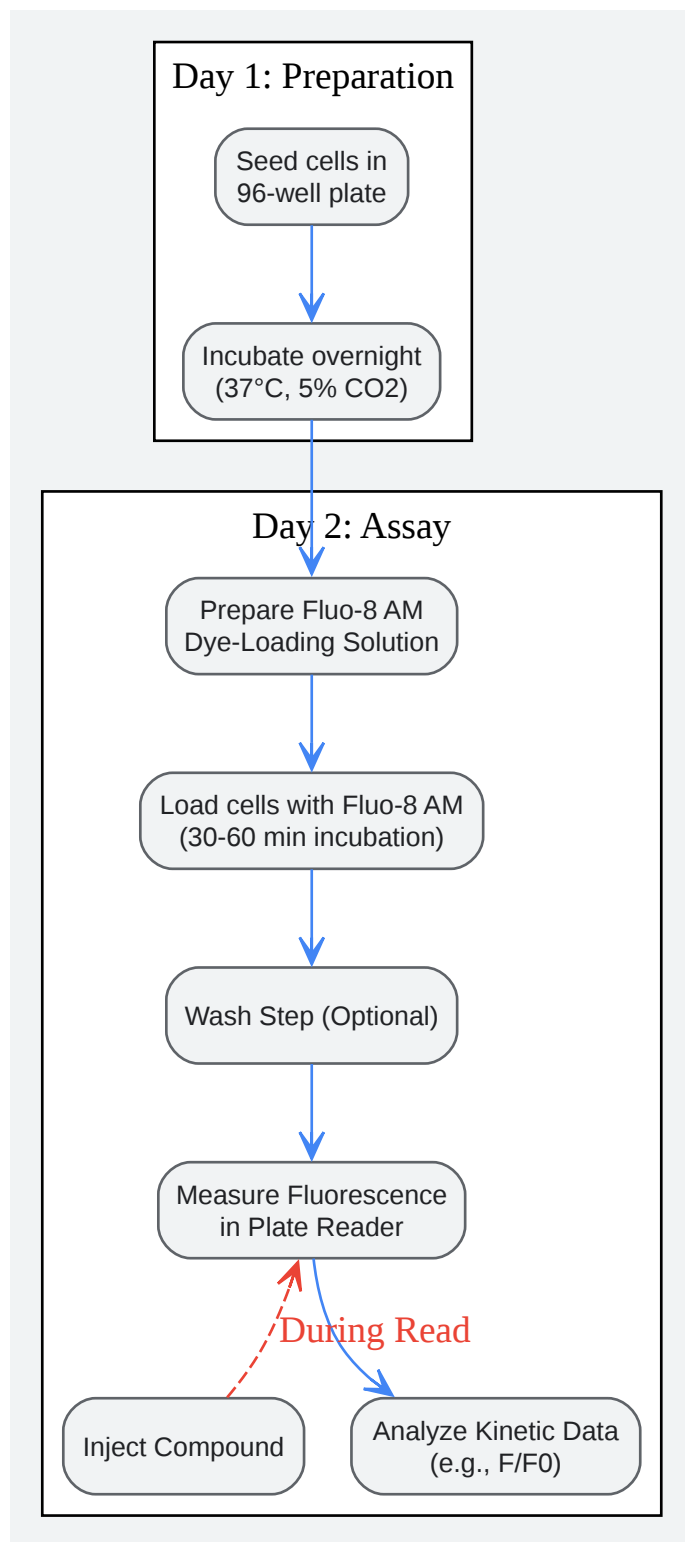


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Caption: GPCR Gq-pathway for intracellular calcium release.

Experimental Workflow for Fluo-8 AM Assay

This diagram outlines the logical steps for performing a 96-well plate-based calcium assay using **Fluo-8 AM**.



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Caption: High-throughput **Fluo-8 AM** assay workflow.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Fluo-8®, AM | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
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